

"Tschimganin" crystal structure and molecular weight

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Compound of Interest

Compound Name: Tschimganin

Cat. No.: B1223868

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An In-depth Technical Guide on the Physicochemical and Structural Properties of **Tschimganin**

This technical guide provides a comprehensive overview of the current scientific understanding of **Tschimganin**, a natural product of interest to researchers in drug development and the broader scientific community. This document summarizes key quantitative data, outlines experimental methodologies for its characterization, and presents logical workflows and potential biological pathways.

Molecular and Physicochemical Properties

Tschimganin, also known by its systematic name 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate, is a terpenoid ester. Its core chemical identity and physical properties are summarized below.

Property	Value	Source
Synonyms	Tschimganin, Bornyl vanillate	[1]
Molecular Formula	C ₁₈ H ₂₄ O ₄	[1]
Molecular Weight	304.4 g/mol	[1]
IUPAC Name	(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxy-3-methoxybenzoate	[1]

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

The molecular weight of **Tschimganin** has been determined using mass spectrometry. A common and precise method for such compounds is Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization and Quadrupole Time-of-Flight Mass Spectrometry (LC-APCI-QTOF MS).

Protocol:

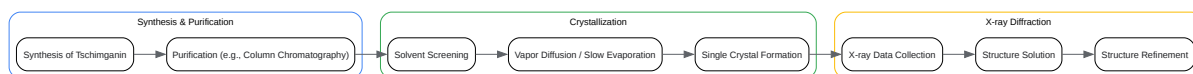
- **Sample Preparation:** A solution of **Tschimganin** is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for mass spectrometric analysis (typically in the low µg/mL range).
- **Chromatographic Separation (LC):** The sample solution is injected into a liquid chromatograph to separate it from any potential impurities. A C18 reversed-phase column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of formic acid to aid ionization.
- **Ionization (APCI):** The eluent from the LC is introduced into the APCI source. A high voltage corona discharge creates reagent ions from the solvent vapor, which then react with the analyte molecules to produce protonated molecules ($[M+H]^+$) or other adducts in positive ion mode, or deprotonated molecules ($[M-H]^-$) in negative ion mode.[2]
- **Mass Analysis (QTOF):** The generated ions are guided into the mass analyzer. The quadrupole acts as a mass filter, and the time-of-flight analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy based on the time it takes for them to travel a fixed distance.
- **Data Analysis:** The resulting mass spectrum will show a prominent peak corresponding to the m/z of the ionized **Tschimganin**. The molecular weight is then calculated from this value. A high-resolution instrument like a QTOF allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Crystal Structure

As of the latest available data, a specific, publicly available crystal structure for **Tschimganin** (1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate) has not been reported in crystallographic databases.

However, the crystal structures of related compounds containing the 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (bornyl) moiety have been determined, such as certain organotin derivatives. These studies provide insight into the likely conformation of the rigid bicyclic ring system within **Tschimganin**. X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

General Workflow for Crystal Structure Determination:

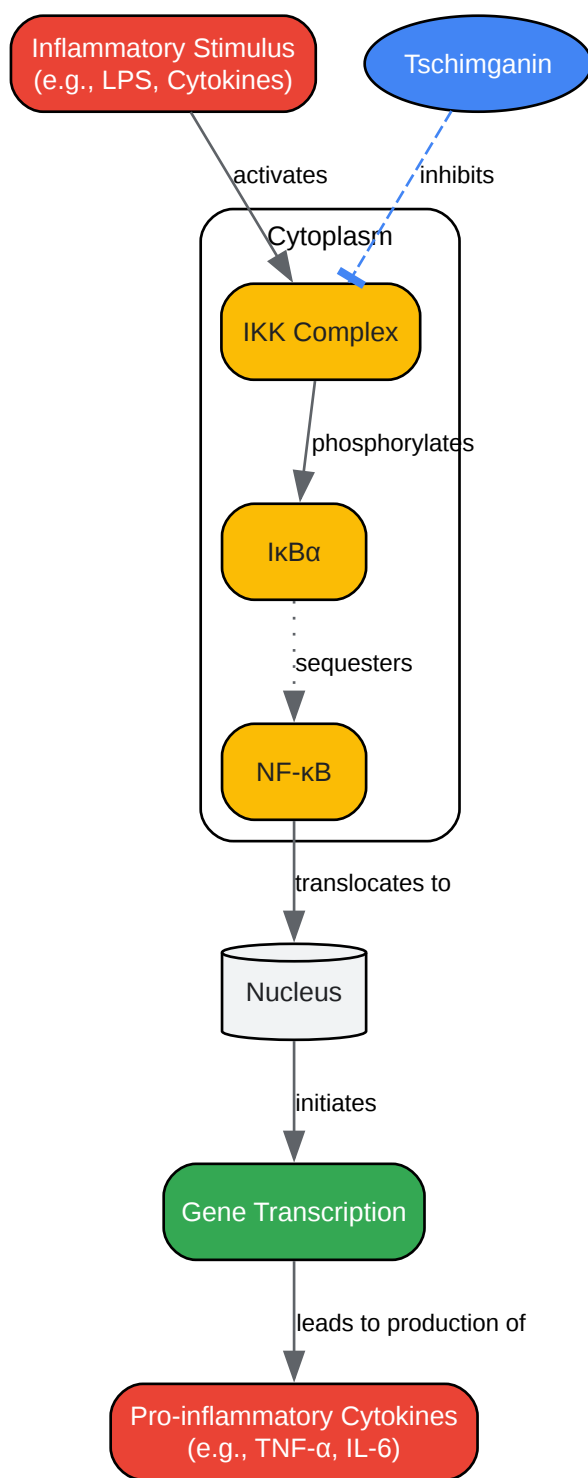


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A general workflow for the determination of a compound's crystal structure.

Potential Biological Signaling Pathway

While the precise molecular mechanism and specific signaling pathways targeted by **Tschimganin** are not yet fully elucidated, the biological activities of its analogs and related natural products suggest potential interactions with inflammatory and cell survival pathways. Natural products containing phenolic and terpenoid moieties often exhibit anti-inflammatory and antioxidant properties. A hypothetical signaling pathway that could be modulated by **Tschimganin**, based on the activities of structurally related compounds, is presented below.



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A hypothetical anti-inflammatory signaling pathway modulated by **Tschimganin**.

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References

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- 2. 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 4-hydroxy-3-methoxybenzoate; LC-APCI-QTOF; MS; NEGATIVE - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]
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